3,4-O-Isopropylidene-D-mannitol
Overview
Description
3,4-O-Isopropylidene-D-mannitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H18O6 .
Synthesis Analysis
The synthesis of 3,4-O-Isopropylidene-D-mannitol involves several steps. The process starts with D-mannitol, which is charged with freshly-distilled 1,2-dimethoxyethane and 2,2-dimethoxypropane . The mixture is heated to reflux until it becomes clear, and then pyridine is added. After cooling to room temperature, the solution is concentrated to yield a crude solid product .Molecular Structure Analysis
The molecular structure of 3,4-O-Isopropylidene-D-mannitol is characterized by four defined stereocentres . The molecular weight is 222.24 .Physical And Chemical Properties Analysis
3,4-O-Isopropylidene-D-mannitol is a solid substance . It has a melting point of 85-88 °C . The specific rotation [α]20/D is +29°, c = 3 in H2O .Scientific Research Applications
1. Nuclear Magnetic Resonance Spectroscopy
- Summary of Application : The compound “3,4-O-bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol” was synthesized and characterized using various techniques including TLC, FTIR, NMR, and HRMS. The simulation of 1H NMR provided a spectrum that was superimposable with the experimental counterpart .
- Methods of Application : The synthesis involved two subsequent steps starting from commercially available D-mannitol. The target compound was then characterized using TLC, FTIR, NMR, and HRMS techniques .
- Results or Outcomes : The simulation of 1H NMR afforded a spectrum superimposable with the experimental counterpart. This result assists in predicting the dynamic conformation of the alkyne in chloroform .
2. Biochemical Assay Reagent
- Summary of Application : “3,4-O-Isopropylidene-D-mannitol” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
3. Medication Fabrication
- Summary of Application : “3,4-O-Isopropylidene-D-mannitol” demonstrates exceptional attributes and is prominently leveraged to fabricate medications targeting cardiovascular anomalies, diabetes, as well as neurodegenerative disorders .
4. Life Science Research
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMFYACDCWMMD-WCTZXXKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)C(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-O-Isopropylidene-D-mannitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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